6,7-Dehydro Prednisolone 21-Acetate
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Overview
Description
6,7-Dehydro Prednisolone 21-Acetate is an impurity of Prednisolone . Prednisolone is a synthetic glucocorticoid, a derivative of cortisol, and can be used to treat a variety of inflammatory and auto-immune conditions .
Molecular Structure Analysis
The molecular formula of 6,7-Dehydro Prednisolone 21-Acetate is C23H28O6. The molecular weight is 400.5 g/mol.Scientific Research Applications
Veterinary Medicine
Lastly, 6,7-Dehydro Prednisolone 21-Acetate is being applied in veterinary medicine. It is used to treat inflammatory and autoimmune conditions in animals, with research directed towards optimizing dosing and minimizing side effects.
Each of these applications is being pursued with the goal of harnessing the unique properties of 6,7-Dehydro Prednisolone 21-Acetate to improve treatment outcomes in various medical conditions. The research is supported by the compound’s availability and detailed characterization data, which facilitates its use in analytical method development, method validation, and quality control applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .
Mode of Action
The interaction of 6,7-Dehydro Prednisolone 21-Acetate with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .
Biochemical Pathways
It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The molecular and cellular effects of 6,7-Dehydro Prednisolone 21-Acetate’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,7-Dehydro Prednisolone 21-Acetate. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYRILTTRZHTJ-JZYPGELDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595068 |
Source
|
Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydro Prednisolone 21-Acetate | |
CAS RN |
2427-45-4 |
Source
|
Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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